Cas no 1803879-46-0 (1-Bromo-1-(4-bromo-3-nitrophenyl)propan-2-one)

1-Bromo-1-(4-bromo-3-nitrophenyl)propan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-Bromo-1-(4-bromo-3-nitrophenyl)propan-2-one
-
- インチ: 1S/C9H7Br2NO3/c1-5(13)9(11)6-2-3-7(10)8(4-6)12(14)15/h2-4,9H,1H3
- InChIKey: XTGYZHBJCDKHQV-UHFFFAOYSA-N
- ほほえんだ: BrC(C(C)=O)C1C=CC(=C(C=1)[N+](=O)[O-])Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 267
- トポロジー分子極性表面積: 62.9
- 疎水性パラメータ計算基準値(XlogP): 3
1-Bromo-1-(4-bromo-3-nitrophenyl)propan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013019317-250mg |
1-Bromo-1-(4-bromo-3-nitrophenyl)propan-2-one |
1803879-46-0 | 97% | 250mg |
475.20 USD | 2021-06-25 | |
Alichem | A013019317-500mg |
1-Bromo-1-(4-bromo-3-nitrophenyl)propan-2-one |
1803879-46-0 | 97% | 500mg |
839.45 USD | 2021-06-25 | |
Alichem | A013019317-1g |
1-Bromo-1-(4-bromo-3-nitrophenyl)propan-2-one |
1803879-46-0 | 97% | 1g |
1,490.00 USD | 2021-06-25 |
1-Bromo-1-(4-bromo-3-nitrophenyl)propan-2-one 関連文献
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
1-Bromo-1-(4-bromo-3-nitrophenyl)propan-2-oneに関する追加情報
Introduction to 1-Bromo-1-(4-bromo-3-nitrophenyl)propan-2-one (CAS No. 1803879-46-0)
1-Bromo-1-(4-bromo-3-nitrophenyl)propan-2-one (CAS No. 1803879-46-0) is a unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct bromine and nitro functional groups, exhibits a range of chemical properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
The molecular structure of 1-Bromo-1-(4-bromo-3-nitrophenyl)propan-2-one consists of a propanone backbone with a brominated and nitro-substituted phenyl group attached. The presence of these functional groups imparts specific reactivity and stability characteristics, making it an ideal candidate for various synthetic transformations. Recent studies have highlighted its potential in the development of novel therapeutic agents, particularly in the areas of oncology and anti-inflammatory drug discovery.
In the context of medicinal chemistry, 1-Bromo-1-(4-bromo-3-nitrophenyl)propan-2-one has been explored for its ability to modulate biological pathways. One notable application is its use as a precursor in the synthesis of targeted inhibitors for specific enzymes involved in cancer progression. For instance, researchers have demonstrated that derivatives of this compound can effectively inhibit the activity of kinases, which are key enzymes in cell signaling pathways that are often dysregulated in cancer cells.
Beyond its potential in cancer therapy, 1-Bromo-1-(4-bromo-3-nitrophenyl)propan-2-one has also shown promise in anti-inflammatory drug development. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by chronic inflammation and tissue damage. Studies have indicated that compounds derived from 1-Bromo-1-(4-bromo-3-nitrophenyl)propan-2-one can effectively reduce inflammation by targeting specific inflammatory mediators, thereby offering new therapeutic options for these conditions.
The synthesis of 1-Bromo-1-(4-bromo-3-nitrophenyl)propan-2-one involves a series of well-defined chemical reactions. Typically, the process begins with the bromination of a suitable starting material, followed by the introduction of the nitro group through nitration. The final step involves the formation of the propanone backbone through a condensation reaction. This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity, making it a challenging but rewarding process for synthetic chemists.
In addition to its synthetic applications, 1-Bromo-1-(4-bromo-3-nitrophenyl)propan-2-one has been studied for its physical and chemical properties. It is known to be stable under standard laboratory conditions but may require careful handling due to its reactivity with certain reagents. The compound is soluble in common organic solvents such as dichloromethane and ethanol, which facilitates its use in various chemical reactions and analytical techniques.
The safety profile of 1-Bromo-1-(4-bromo-3-nitrophenyl)propan-2-one is an important consideration for both researchers and industrial users. While it is not classified as a hazardous material under current regulations, appropriate safety measures should be taken during handling to minimize exposure risks. These measures include wearing personal protective equipment (PPE), working in well-ventilated areas, and following standard laboratory safety protocols.
In conclusion, 1-Bromo-1-(4-bromo-3-nitrophenyl)propan-2-one (CAS No. 1803879-46-0) is a versatile organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique molecular structure and chemical properties make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and optimize synthetic methods, further solidifying its importance in the scientific community.
1803879-46-0 (1-Bromo-1-(4-bromo-3-nitrophenyl)propan-2-one) 関連製品
- 222412-75-1(4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-d5-benzenebutanamide)
- 2157031-56-4(1-(4-aminooxan-3-yl)oxy-3-fluoropropan-2-ol)
- 96089-43-9(Acetic acid, (4-formyl-3-hydroxyphenoxy)-, ethyl ester)
- 1093061-27-8(2-{4-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-hydroxyphenoxy}acetohydrazide)
- 207910-84-7(2-Propenoic acid, 3-(4-fluorophenyl)-2-hydroxy-, (2Z)-)
- 904325-80-0([1,1'-Biphenyl]-4-methanol, 4'-(trifluoromethoxy)-)
- 87816-74-8(Flufenamic Acid Glucuronide)
- 26772-34-9(cis-1,3-Cyclohexanediamine)
- 2383651-73-6(benzyl N-[1-(fluorosulfonyl)-2-methylpropan-2-yl]carbamate)
- 832735-87-2(1-Indolizinecarboxylic acid, 2-phenyl-)



